Trioxido(oxo)-
Description
The term "Trioxido(oxo)-" refers to a class of high-valent transition metal complexes featuring three oxide ligands and one terminal oxo group bonded to a central metal atom. A prominent example is trioxido(oxo)vanadium ([VO₄]³⁻), a polyatomic ion with a tetrahedral geometry where vanadium adopts the +5 oxidation state . This species is integral to materials like yttrium vanadate (YVO₄), used in phosphors and laser crystals due to its optical properties . Another example is trioxido(oxo)tungsten ([WO₄]³⁻), which shares structural similarities but exhibits distinct reactivity owing to tungsten’s higher electronegativity and larger atomic size .
These compounds are part of a broader family of high-valent metal–oxo complexes, which are critical in oxidation catalysis and biological processes. Their reactivity stems from the electrophilic nature of the terminal oxo group, enabling participation in oxygen-atom transfer (OAT) and electron-transfer (ET) reactions .
Properties
CAS No. |
160600-81-7 |
|---|---|
Molecular Formula |
O4P-3 |
Molecular Weight |
96.969 g/mol |
IUPAC Name |
trioxido(oxo)-(33P)λ5-phosphane |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3/i5+2 |
InChI Key |
NBIIXXVUZAFLBC-RHRFEJLCSA-K |
SMILES |
[O-]P(=O)([O-])[O-] |
Isomeric SMILES |
[O-][33P](=O)([O-])[O-] |
Canonical SMILES |
[O-]P(=O)([O-])[O-] |
Synonyms |
Phosphate-33P (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Oxidation State and Geometry: Trioxido(oxo)vanadium ([VO₄]³⁻): Vanadium(V) center in a tetrahedral geometry . Iron(IV)–Oxo (Feᴵⱽ=O): Common in heme and non-heme enzymes; octahedral geometry with axial oxo ligand . Ruthenium(V)–Oxo (Ruⱽ=O): Often found in porphyrin complexes with square-pyramidal geometry .
Electron Configuration :
The electron-deficient nature of the metal center varies:
Reactivity in Oxidation Reactions
- Catalytic Efficiency: Ruthenium(V)–Oxo: Exhibits rate constants up to 10⁶ M⁻¹s⁻¹ for alkene epoxidation, surpassing trans-dioxoruthenium(VI) porphyrins by 5–6 orders of magnitude . Iron(IV)–Oxo: Moderately reactive (rate constants ~10²–10³ M⁻¹s⁻¹) but tunable via ligand fields; heme-based variants (e.g., cytochrome P450) perform hydroxylation, while non-heme types mediate DNA repair . Trioxido(oxo)vanadium: Less studied in catalysis but shows promise in selective oxidations due to strong Lewis acidity .
- Role of Lewis Acids: H-bond donors (e.g., water) enhance the electron-accepting capacity of Feᴵⱽ=O, analogous to effects observed in synthetic trioxido(oxo) complexes .
Stability and Environmental Factors
Thermal Stability :
- Ligand Effects: Non-heme iron(IV)–oxo complexes show 10–100× higher reactivity than heme counterparts due to weaker ligand fields . In contrast, trioxido(oxo) complexes rely on oxide ligands for stabilization, limiting their versatility in ligand tuning .
Data Tables
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